![molecular formula C24H31NO B13774842 [1,1'-Biphenyl]-4-carbonitrile, 4'-(undecyloxy)- CAS No. 72928-29-1](/img/structure/B13774842.png)
[1,1'-Biphenyl]-4-carbonitrile, 4'-(undecyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a carbonitrile group at the 4-position and an undecyloxy group at the 4’-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild pressure.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- is used as a building block for the synthesis of more complex organic molecules.
Biology
In biological research, this compound is used as a probe to study the interactions between proteins and small molecules. Its biphenyl core can mimic the structure of certain biological molecules, making it useful in drug discovery and development .
Medicine
In medicine, derivatives of [1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- are being investigated for their potential therapeutic properties. These derivatives have shown promise in the treatment of various diseases, including cancer and inflammatory disorders .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as liquid crystals and polymers. Its unique properties make it suitable for use in electronic devices and other high-tech applications .
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- involves its interaction with specific molecular targets. The biphenyl core can interact with hydrophobic pockets in proteins, while the carbonitrile group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1,1’-Biphenyl]-4-carbonitrile, 4’-(hexyloxy)-
- [1,1’-Biphenyl]-4-carbonitrile, 4’-(octyloxy)-
- [1,1’-Biphenyl]-4-carbonitrile, 4’-(decyloxy)-
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- lies in its undecyloxy group, which provides increased hydrophobicity compared to its shorter alkyl chain analogs. This increased hydrophobicity can enhance its interactions with hydrophobic pockets in proteins, making it a more potent modulator of protein activity .
Propriétés
Numéro CAS |
72928-29-1 |
|---|---|
Formule moléculaire |
C24H31NO |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
4-(4-undecoxyphenyl)benzonitrile |
InChI |
InChI=1S/C24H31NO/c1-2-3-4-5-6-7-8-9-10-19-26-24-17-15-23(16-18-24)22-13-11-21(20-25)12-14-22/h11-18H,2-10,19H2,1H3 |
Clé InChI |
BWRJKFPLVHZYLY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13774761.png)
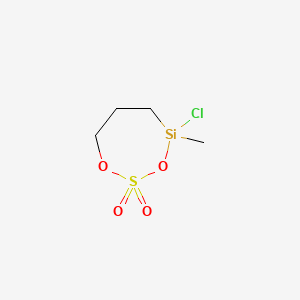
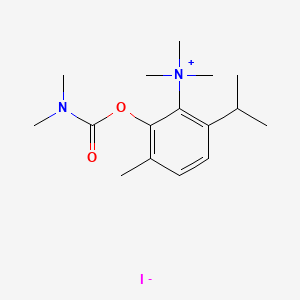
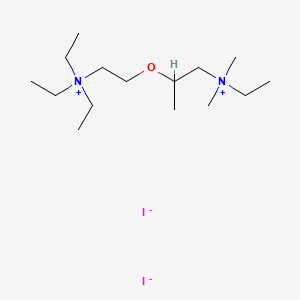
![hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B13774776.png)
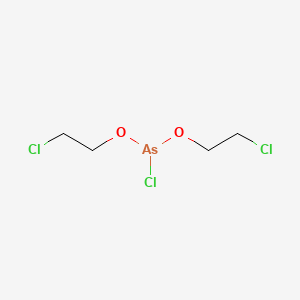
![(4Z)-4-[(5-carboxy-3,3-dimethyl-1-octylindol-1-ium-2-yl)methylidene]-2-[(E)-(1-ethyl-3,3-dimethylindol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B13774785.png)
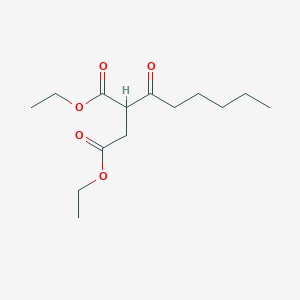
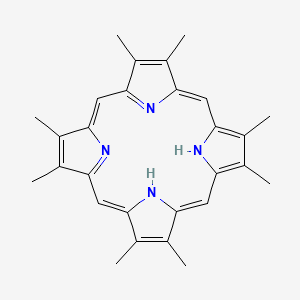
![2,2,2-trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanone](/img/structure/B13774800.png)
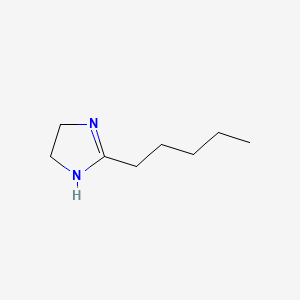
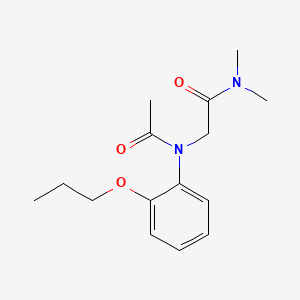
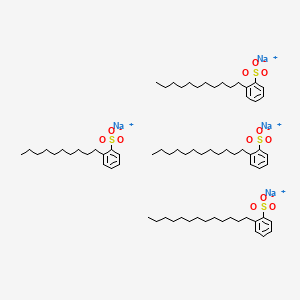
![(5R,6S)-6-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]heptane-1,5-diol](/img/structure/B13774845.png)
